
1-(3-Phenylpropyl)-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide is a chemical compound characterized by its unique structure, which includes a bipyridinium core substituted with a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-phenylpropyl bromide in the presence of a suitable solvent and base. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions: 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridinium core can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium N-oxides, while reduction can produce bipyridinium hydrides. Substitution reactions result in various substituted bipyridinium derivatives.
科学研究应用
1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving electron transfer and redox reactions.
Biology: In biological research, the compound is investigated for its potential as a molecular probe and its interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the context of its interactions with cellular targets and its ability to modulate biological pathways.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with specific molecular targets. The bipyridinium core can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylpropyl group may enhance the compound’s binding affinity to certain biological targets, modulating their activity and leading to various biological effects.
相似化合物的比较
4,4’-Bipyridine: A precursor to 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide, used in coordination chemistry and as a ligand in metal complexes.
Phenylpropylamine: A compound with a similar phenylpropyl group, used in the synthesis of pharmaceuticals and as a precursor to various organic compounds.
Bipyridinium Salts: A class of compounds with similar bipyridinium cores, used in redox chemistry and as electron transfer agents.
Uniqueness: 1-(3-Phenylpropyl)-4,4’-bipyridin-1-ium dibromide is unique due to the combination of its bipyridinium core and phenylpropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
374816-96-3 |
|---|---|
分子式 |
C19H20Br2N2 |
分子量 |
436.2 g/mol |
IUPAC 名称 |
1-(3-phenylpropyl)-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C19H19N2.2BrH/c1-2-5-17(6-3-1)7-4-14-21-15-10-19(11-16-21)18-8-12-20-13-9-18;;/h1-3,5-6,8-13,15-16H,4,7,14H2;2*1H/q+1;;/p-1 |
InChI 键 |
NMLGQSIUQYIHJQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


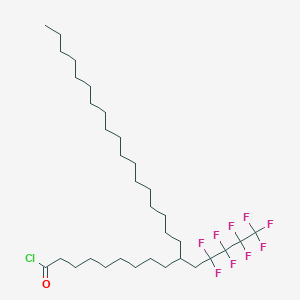
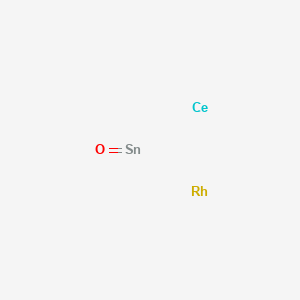
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
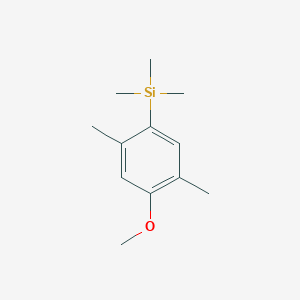
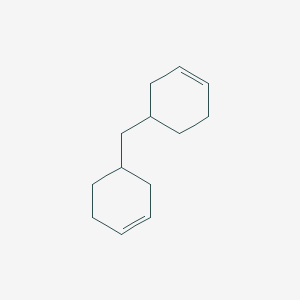
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
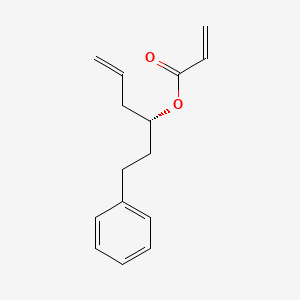
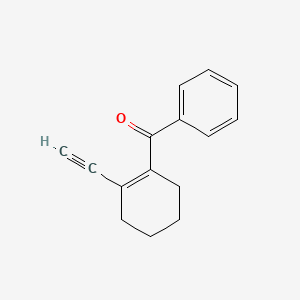

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)

